Product packaging for 5-Benzoylpyrrolidin-2-one(Cat. No.:CAS No. 111556-29-7)

5-Benzoylpyrrolidin-2-one

Cat. No.: B8719127
CAS No.: 111556-29-7
M. Wt: 189.21 g/mol
InChI Key: LBKGPOUNLPXMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzoylpyrrolidin-2-one (CAS 2399-66-8) is a chemical compound featuring the 5-oxopyrrolidine (or pyrrolidin-2-one) scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The pyrrolidine ring is a privileged saturated scaffold used extensively by researchers to obtain compounds for the treatment of human diseases . Its value is enhanced by the sp³-hybridization of the ring, which allows for efficient exploration of pharmacophore space, and the non-planarity of the ring, which increases three-dimensional coverage—a phenomenon known as "pseudorotation" . The 5-oxopyrrolidine moiety is a constituent part of several approved drugs and is under investigation for the treatment of conditions like multiple myeloma . This scaffold is frequently incorporated into hybrid chemical structures, such as hydrazone derivatives, which have demonstrated promising in vitro anticancer activity against aggressive cancer cell lines, including melanoma and triple-negative breast cancer . Furthermore, related benzoyl- and spiro-pyrrolidine derivatives have been synthesized and evaluated as potent inhibitors of advanced glycation end products (AGEs), which are implicated in diabetic complications . With a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol, this compound serves as a versatile building block for the development of novel bioactive molecules . Researchers utilize this compound to explore new therapeutic agents, leveraging its rigid yet tunable conformation to optimize binding affinity and selectivity against biological targets . This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B8719127 5-Benzoylpyrrolidin-2-one CAS No. 111556-29-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111556-29-7

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

5-benzoylpyrrolidin-2-one

InChI

InChI=1S/C11H11NO2/c13-10-7-6-9(12-10)11(14)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)

InChI Key

LBKGPOUNLPXMRF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 5 Benzoylpyrrolidin 2 One

Strategies for Pyrrolidinone Skeleton Construction

The formation of the pyrrolidinone ring is a critical step in the synthesis of 5-Benzoylpyrrolidin-2-one. Various cyclization strategies have been developed to achieve this, each with its own set of advantages and mechanistic nuances.

Intramolecular Electrophilic Cyclization Approaches

Intramolecular electrophilic cyclization represents a fundamental approach to constructing the pyrrolidinone skeleton. rsc.orgbeilstein-journals.org These reactions typically involve an acyclic precursor containing a nucleophilic nitrogen atom and an electrophilic carbon center, which react to form the five-membered ring. rsc.org For instance, acid-mediated cyclization of N-(1-phosphoryl-4-chlorobutyl)imines and the cyclization of γ,δ-alkenylimines initiated by electrophilic reagents are documented methods for forming the pyrrolidinone ring. rsc.org The success of these cyclizations often depends on the nature of the activating groups and the reaction conditions employed.

Hypervalent Iodine Reagent-Mediated Cyclizations

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis due to their mild nature and unique reactivity. beilstein-journals.orgacs.org In the context of pyrrolidinone synthesis, reagents like Phenyliodine(III) bis(trifluoroacetate) (PIFA) have been instrumental. organic-chemistry.orgacs.orgnih.govfigshare.com PIFA promotes the efficient intramolecular electrophilic cyclization of accessible alkynylamides to form the pyrrolidinone skeleton. organic-chemistry.orgacs.orgnih.govfigshare.com This metal-free method is advantageous for its economic and sustainable characteristics. organic-chemistry.org The reaction proceeds through the activation of the alkyne by PIFA, followed by nucleophilic attack by the amide nitrogen. organic-chemistry.org This methodology has been successfully applied to the synthesis of various substituted pyrrolidinones. beilstein-journals.orgorganic-chemistry.orgresearchgate.netucl.ac.uk

A notable application of this strategy is in the formal synthesis of (±)-clausenamide, where a PIFA-mediated cyclization of an alkynylamide serves as a key step to generate a 5-aroylpyrrolidinone intermediate. researchgate.net

Oxidative Cyclization Reactions

Oxidative cyclization offers another pathway to the pyrrolidinone core. Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) is a notable reagent in this category, capable of catalyzing oxidative cyclization reactions. researchgate.netorganic-chemistry.orgresearchgate.net For instance, CAN has been employed in the synthesis of various heterocyclic compounds through the oxidative cyclization of amidrazones with aldehydes. organic-chemistry.org While direct application to this compound from simple acyclic precursors is less commonly detailed, the principle of using CAN to induce cyclization via single electron transfer (SET) processes is well-established. researchgate.net In one documented route to this compound, CAN is used in a subsequent step to cleave a protecting group, rather than for the primary cyclization. umich.edu

Introduction of the Benzoyl Moiety at the C-5 Position

The introduction of the benzoyl group at the C-5 position is a defining feature of the target molecule. This is often achieved through the cyclization of a precursor that already contains the benzoyl functionality. For example, in the PIFA-mediated cyclization of alkynylamides, the alkyne precursor can be designed to include a phenyl group, which, upon cyclization and subsequent rearrangement, forms the 5-benzoyl substituent. researchgate.net

Alternatively, direct acylation of a pre-formed pyrrolidinone ring at the C-5 position can be envisioned, though this is often more challenging due to regioselectivity issues. A more common strategy involves the use of a precursor where the benzoyl group is attached to a side chain that will become part of the final ring structure.

Multi-Step Synthetic Routes to this compound

Complex molecules like this compound are often synthesized through multi-step sequences that allow for precise control over stereochemistry and functional group installation.

Synthesis from Precursors Derived from Pyrrolidinone-2-carboxylic Acid (Pyroglutamic Acid) Derivatives

Pyroglutamic acid, a chiral cyclic amino acid, serves as a versatile starting material for the synthesis of various substituted pyrrolidinones. wikipedia.orgjyu.firesearchgate.net Its rigid structure and available functional groups (a carboxylic acid and a lactam) make it an attractive scaffold for elaboration. rsc.org The synthesis of this compound can be approached from pyroglutamic acid derivatives. This typically involves the conversion of the carboxylic acid functionality into a group that can be displaced or transformed into the benzoyl moiety.

One reported synthesis of this compound starts from a derivative of pyroglutamic acid. umich.edu The process involves the initial formation of a more complex pyrrolidinone structure, which is then subjected to specific reaction conditions to yield the target compound. For example, a 5-benzoyl-N-(4-methoxyphenyl)pyrrolidin-2-one intermediate can be treated with ceric ammonium nitrate in an acetonitrile/water mixture to cleave the N-aryl group, affording this compound. umich.edu

Utilization of Meldrum's Acid Derivatives in Synthetic Sequences

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a notable reagent in organic synthesis due to the high acidity of its C5 methylene (B1212753) protons and its utility as a malonate equivalent. wikipedia.org Its derivatives can serve as pivotal intermediates in multi-step pathways to construct complex heterocyclic systems, including the this compound scaffold. A plausible synthetic sequence involves an initial carbon-carbon bond formation followed by cyclization.

A key strategy commences with the Knoevenagel condensation between an aromatic aldehyde, such as benzaldehyde, and Meldrum's acid. wikipedia.org This reaction, typically catalyzed by a weak base, forms a benzylidene Meldrum's acid intermediate. nih.govscielo.br This intermediate is a potent Michael acceptor, susceptible to conjugate addition by a variety of nucleophiles. iau.irrsc.org

A proposed synthetic pathway is outlined in the table below.

Table 1: Proposed Synthetic Sequence via Meldrum's Acid Derivative

Step Reaction Type Starting Materials Key Reagents Intermediate/Product
1 Knoevenagel Condensation Benzaldehyde, Meldrum's Acid Piperidine (B6355638), Acetic Acid 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
2 Michael Addition 5-Benzylidene Meldrum's Acid, Nitromethane Base (e.g., DBU) 5-(1-phenyl-2-nitroethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

This sequence leverages the unique reactivity of Meldrum's acid to first construct the carbon backbone and then strategically incorporates the nitrogen atom required for the final lactam ring.

Considerations for Stereocontrol in this compound Synthesis

The C5 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The control of stereochemistry is a critical consideration in modern organic synthesis, as different enantiomers of a molecule often exhibit distinct biological activities. rsc.org Strategies to achieve stereocontrol in the synthesis of this compound can be broadly categorized into diastereoselective and enantioselective methods.

Diastereoselective Strategies

Diastereoselective approaches typically involve the use of a chiral auxiliary—a chiral moiety temporarily incorporated into the synthetic route to direct the formation of a specific stereoisomer. A common and effective strategy is to start from a readily available chiral precursor, such as L- or D-pyroglutamic acid. nih.govrsc.orgox.ac.uk Pyroglutamic acid already contains the desired pyrrolidinone core with a defined stereocenter at C5. acs.org Synthetic routes can be designed to modify the carboxylic acid group at C5 to introduce the benzoyl moiety while retaining the initial stereochemistry. researchgate.net For example, conversion of the carboxylic acid to a Weinreb amide followed by reaction with a phenyl Grignard reagent could yield the target ketone.

Alternatively, a chiral auxiliary can be attached to an acyclic precursor. For instance, in a Michael addition step, a chiral amine could be used as the nitrogen source, leading to a diastereomeric mixture of intermediates that could potentially be separated before the final cyclization.

Enantioselective Strategies

Enantioselective methods utilize a chiral catalyst to create the desired stereocenter from an achiral or racemic precursor. This approach is often more atom-economical than using chiral auxiliaries. For the synthesis of this compound, several potential enantioselective transformations could be envisioned:

Asymmetric Hydrogenation: A key intermediate, a cyclic enamide like 5-benzoyl-1,5-dihydro-2H-pyrrol-2-one, could be subjected to asymmetric hydrogenation. Chiral transition metal catalysts, particularly those based on ruthenium or rhodium with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos), are well-established for the enantioselective reduction of similar substrates, yielding the chiral pyrrolidinone with high enantiomeric excess (ee). nih.gov

Asymmetric Michael Addition: An enantioselective vinylogous Michael addition could be employed. nih.govchim.it In this scenario, an achiral γ-lactam precursor, such as a 3-pyrrolin-2-one, could react with a benzoyl-containing Michael acceptor in the presence of a chiral organocatalyst (e.g., a cinchona alkaloid-derived catalyst) or a chiral metal complex to generate the C5 stereocenter with high enantioselectivity. ucl.ac.uk

Catalytic Asymmetric Reductive Amination: A linear precursor, such as a 4-benzoyl-4-oxobutanoic acid derivative, could undergo a direct asymmetric reductive amination. rsc.orgresearchgate.net This transformation, using a chiral catalyst and a reducing agent, would form the amine and induce cyclization to the chiral lactam in a single, highly efficient step. nih.govresearchgate.net

Table 2: Comparison of Stereocontrol Strategies

Strategy Method Type Key Component Principle
Chiral Pool Synthesis Diastereoselective L- or D-Pyroglutamic Acid Utilizes a naturally occurring chiral starting material containing the required stereocenter. nih.govrsc.org
Chiral Auxiliary Diastereoselective Removable Chiral Group A chiral group is temporarily attached to the substrate to direct a stereoselective reaction.
Asymmetric Hydrogenation Enantioselective Chiral Ru or Rh Catalyst A chiral catalyst guides the hydrogenation of a prochiral enamide intermediate to one enantiomer. nih.gov

Chemical Reactivity and Transformations of 5 Benzoylpyrrolidin 2 One

Reactions at the Pyrrolidinone Nitrogen Atom

The nitrogen atom of the pyrrolidinone ring, being part of an N-acyl lactam structure, exhibits unique reactivity that can be exploited for various functionalizations.

The hydrogen atom attached to the nitrogen in a pyrrolidinone ring is known to be relatively active and can undergo substitution reactions. chemicalbook.com In the presence of a base, the nitrogen can be deprotonated, forming a nucleophilic anion that readily reacts with electrophiles like alkyl halides or dialkyl sulfates. chemicalbook.com This process results in the formation of N-alkylated derivatives. While direct studies on 5-benzoylpyrrolidin-2-one are specific, the general reactivity of the 2-pyrrolidone scaffold suggests that N-alkylation is a feasible transformation. chemicalbook.comresearchgate.net The reaction typically requires a suitable base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like DMF or THF. researchgate.net

N-functionalization is not limited to alkyl groups. Reactions with other electrophiles can introduce a variety of substituents onto the nitrogen atom. For instance, reaction with benzoyl chloride would yield an N-benzoyl derivative. nih.gov This versatility allows for the synthesis of a library of compounds with modified properties.

Interactive Table: General Conditions for N-Alkylation of Pyrrolidones

Reagent Type Base Solvent Temperature Product
Alkyl Halide K2CO3, NaH, Na2CO3 DMF, THF, Acetonitrile 0 °C to Reflux N-Alkyl Pyrrolidinone
Dimethyl Sulfate Base Not Specified Not Specified N-Methyl Pyrrolidinone
Benzyl Bromide K2CO3 Not Specified Not Specified N-Benzyl Derivative

Amides are generally stable and unreactive towards nucleophiles due to resonance stabilization. rsc.org However, their reactivity can be enhanced through "amide activation," a process that increases the electrophilicity of the carbonyl carbon. rsc.orgnih.gov Reagents like triflic anhydride (Tf₂O) are powerful tools for this purpose. nih.govsioc-journal.cn When an amide is treated with Tf₂O, a highly reactive nitrilium ion intermediate can be formed, which is susceptible to attack by various nucleophiles. nih.govsioc-journal.cn

For this compound, which is an N-acyl lactam, the amide bond within the ring can be activated. A notable transformation is the metal-free transamidation reaction. Studies have shown that N-acyl lactams, including benzoylpyrrolidin-2-one, can react with both aliphatic and aromatic primary amines to yield transamidated products. nih.govrsc.org This reaction can be carried out under aqueous conditions in the presence of reagents like di-tert-butyl peroxide (DTBP) and tetrabutylammonium iodide (TBAI), proceeding through a proposed radical pathway. nih.govrsc.org

Interactive Table: Transamidation of Benzoylpyrrolidin-2-one

Amine Type Reagents Conditions Outcome Yield
Aliphatic Primary Amines DTBP, TBAI Aqueous Transamidation Good

This activation strategy significantly broadens the synthetic utility of the pyrrolidinone core, allowing the amide bond to participate in transformations typically reserved for more reactive carbonyl compounds. rsc.org

Reactivity of the Benzoyl Group

The benzoyl moiety provides two main sites for chemical reactions: the electrophilic carbonyl carbon and the aromatic phenyl ring.

The ketone carbonyl of the benzoyl group is a classic electrophilic center. It can undergo nucleophilic addition reactions with a wide array of nucleophiles. A common transformation is the reduction of the ketone to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Research on related structures has demonstrated the conversion of 5-benzoyl derivatives to 5-benzylhydroxy compounds, indicating the feasibility of this reduction. semanticscholar.org

Beyond reduction, the carbonyl group can react with organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) to form tertiary alcohols. It can also undergo Wittig reactions to form alkenes or be converted into imines and related derivatives through condensation with primary amines.

The phenyl ring of the benzoyl group can undergo electrophilic aromatic substitution (EAS). youtube.comyoutube.com The acyl group attached to the ring is an electron-withdrawing group, which has two main effects on the reaction:

Deactivation: It reduces the nucleophilicity of the aromatic ring, making it less reactive towards electrophiles compared to benzene. youtube.com

Directing Effect: It directs incoming electrophiles to the meta position. msu.edu

Therefore, standard EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (using fuming H₂SO₄) on this compound are expected to yield the corresponding 3'-substituted (meta-substituted) phenyl derivatives. youtube.commsu.edu The reaction conditions may need to be harsher than those used for activated rings due to the deactivating nature of the acyl group.

Interactive Table: Predicted Electrophilic Aromatic Substitution of the Benzoyl Group

Reaction Reagents Expected Position of Substitution Product Type
Nitration HNO₃, H₂SO₄ meta (C-3') 5-(3-Nitrobenzoyl)pyrrolidin-2-one
Bromination Br₂, FeBr₃ meta (C-3') 5-(3-Bromobenzoyl)pyrrolidin-2-one

While less common for deactivated rings, nucleophilic aromatic substitution (SₙAr) could be possible if the ring is further substituted with powerful electron-withdrawing groups, typically at the ortho and/or para positions relative to a leaving group. nih.gov

Transformations of the Pyrrolidinone Ring System

The five-membered lactam ring itself is susceptible to several transformations, most notably those involving the cleavage of the amide bond.

In the presence of strong acids or bases and water, the lactam can undergo hydrolysis. chemicalbook.com This reaction opens the ring by cleaving the amide bond to form the corresponding γ-amino acid, which in this case would be 4-amino-4-benzoylbutanoic acid. chemicalbook.com

The carbonyl group of the lactam can also be reduced. Under high temperature and in the presence of certain catalysts, the C=O group can be fully reduced to a methylene (B1212753) (CH₂) group, converting the pyrrolidinone ring into a pyrrolidine (B122466) ring. chemicalbook.com This would transform this compound into 2-benzoylpyrrolidine.

Furthermore, the pyrrolidinone ring can be a precursor for more complex heterocyclic systems. Depending on the reagents and reaction conditions, ring expansion or transformation into other heterocyclic structures, such as piperidines, can occur, often proceeding through intermediates like aziridinium ions. rsc.org Synthetic strategies involving cycloaddition reactions are also employed to construct the functionalized pyrrolidinone ring system from acyclic precursors. ucl.ac.ukmdpi.com

C-Alkylation and Other Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of more complex molecular architectures. For this compound, C-alkylation reactions can be envisioned at positions activated by the carbonyl groups. The methylene group at the C-3 position, being alpha to the lactam carbonyl, is a potential site for deprotonation to form an enolate, which can then react with various electrophiles, including alkyl halides. The generation of this enolate would typically require a strong, non-nucleophilic base to prevent competing reactions at the carbonyl centers.

Another potential site for C-C bond formation is through reactions involving the benzoyl group. For example, aldol-type condensations could be initiated under appropriate basic or acidic conditions, where the enolate of another carbonyl compound attacks the electrophilic carbonyl carbon of the benzoyl group.

Ring-Opening Reactions of the Lactam Core

The pyrrolidin-2-one ring, being a five-membered lactam, is generally stable but can undergo ring-opening under specific conditions. This transformation typically involves the hydrolytic cleavage of the amide bond, which can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the lactam can be protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a γ-amino acid derivative.

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide ion can directly attack the lactam carbonyl, leading to a ring-opened carboxylate and an amine after an acidification workup.

The stability of the lactam ring is a critical factor in its suitability as a scaffold in medicinal chemistry. While harsh conditions can lead to its cleavage, the pyrrolidinone core is generally robust enough to withstand various synthetic transformations at other parts of the molecule. The synthesis of 1,5-substituted pyrrolidin-2-ones often involves the ring-opening of donor-acceptor cyclopropanes with amines, followed by cyclization to form the lactam ring, highlighting the dynamic nature of these structures in synthesis nih.govmdpi.com.

Selective Reduction of Carbonyl Functionalities

This compound possesses two distinct carbonyl groups: a ketone and a lactam. The selective reduction of one of these functionalities in the presence of the other is a key challenge and a valuable synthetic transformation. The reactivity of these carbonyls towards reducing agents differs, allowing for a degree of selectivity.

The benzoyl ketone is generally more reactive towards nucleophilic reducing agents than the lactam carbonyl. This difference in reactivity can be exploited to achieve selective reduction.

Reducing AgentTarget CarbonylExpected Product
Sodium Borohydride (NaBH₄)Ketone5-(hydroxy(phenyl)methyl)pyrrolidin-2-one
Lithium Aluminum Hydride (LiAlH₄)Ketone and Lactam5-(hydroxy(phenyl)methyl)pyrrolidine

Selective Reduction of the Ketone: A mild reducing agent like sodium borohydride (NaBH₄) is expected to selectively reduce the ketone to the corresponding secondary alcohol, leaving the lactam intact. This would yield 5-(hydroxy(phenyl)methyl)pyrrolidin-2-one.

Reduction of Both Carbonyls: A more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is capable of reducing both the ketone and the lactam. The reduction of the lactam would result in the corresponding cyclic amine (pyrrolidine). Therefore, treatment of this compound with LiAlH₄ would likely yield 5-(hydroxy(phenyl)methyl)pyrrolidine.

Derivatization Strategies for this compound

Derivatization of the this compound scaffold is crucial for exploring its structure-activity relationships in various applications. Strategies can be designed to modify either the pyrrolidinone core or the benzoyl substituent, allowing for the generation of a diverse library of analogues.

Synthesis of Analogues and Homologues

The synthesis of analogues of this compound can be achieved through several synthetic routes. One common approach involves the cyclization of γ-keto amides chemrxiv.orgresearchgate.net. By varying the starting materials for the synthesis of the γ-keto amide precursor, a range of analogues with different substitution patterns can be obtained. For example, using substituted benzoyl chlorides in the initial steps would lead to analogues with modified phenyl rings.

Another approach is the modification of existing pyrrolidinone structures. For instance, multicomponent reactions have emerged as powerful tools for the synthesis of diverse pyrrolidinone derivatives tandfonline.comresearchgate.net. These strategies could be adapted to generate analogues of this compound.

Introduction of Diverse Substituents for Scaffold Diversification

The diversification of the this compound scaffold can be achieved by introducing various substituents at different positions of the molecule.

Modification of the Benzoyl Group: The phenyl ring of the benzoyl group is a prime site for introducing diversity. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, could be employed to functionalize the aromatic ring, provided the existing functionalities are compatible with the reaction conditions. These substituted benzoylpyrrolidinones could then serve as intermediates for further transformations.

Functionalization of the Pyrrolidinone Ring: As discussed in the C-alkylation section, the C-3 position of the pyrrolidinone ring is a potential site for introducing substituents. Furthermore, the nitrogen atom of the lactam can be functionalized, for example, through N-alkylation or N-acylation, to introduce a wide array of chemical groups researchgate.net. The synthesis of 5-aryl-2-pyrrolidones has been described, which could be a pathway to analogues with different aromatic groups at the 5-position researchgate.net.

These derivatization strategies, summarized in the table below, provide a roadmap for the systematic exploration of the chemical space around the this compound core, facilitating the development of new compounds with tailored properties.

Derivatization StrategyTarget SitePotential Modifications
Aromatic SubstitutionPhenyl ring of the benzoyl groupHalogenation, Nitration, Alkylation, Acylation
C-3 AlkylationC-3 position of the pyrrolidinone ringIntroduction of alkyl or other functional groups
N-FunctionalizationNitrogen atom of the lactamN-alkylation, N-acylation
Analogue SynthesisEntire scaffoldVariation of substituents on both the phenyl and pyrrolidinone rings through de novo synthesis

Applications of 5 Benzoylpyrrolidin 2 One in Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

While the pyrrolidin-2-one core is integral to many complex natural products, current scientific literature does not provide specific examples of 5-Benzoylpyrrolidin-2-one being used as a direct intermediate in the formal synthesis of (±)-Clausenamide, Anisomicine, or Preusine. Synthetic routes reported for these molecules originate from different precursor materials. semanticscholar.orgsciengine.comgoogle.com

There is no available research detailing the use of this compound in the synthesis of (±)-Clausenamide. Published syntheses of Clausenamide analogues typically involve different strategic approaches and starting materials. nih.gov

The scientific literature does not currently document the application of this compound as an intermediate in the synthesis of the pyrrolidine-containing compounds Anisomicine or Preusine.

Building Block in Heterocyclic Chemistry

The this compound structure is a valuable building block for the synthesis of more complex heterocyclic systems. The γ-lactam skeleton is a key pharmacophore, and its derivatives are of significant interest in medicinal chemistry. mdpi.com Synthetic strategies often focus on modifying the core ring or using it as a scaffold to construct fused or spirocyclic systems.

One of the primary uses of related 5-aryl-pyrrolidin-2-ones is in cycloaddition reactions. For instance, the [3+2] cycloaddition reaction between an azomethine ylide and an activated alkene is a standard method for creating five-membered heterocycles, including complex spiro-pyrrolidine derivatives. mdpi.com This highlights the potential of the pyrrolidin-2-one core in generating molecular diversity.

Furthermore, the synthesis of functionalized 2-pyrrolidinone (B116388) derivatives can be achieved through various modern organic reactions, including N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclizations, offering a transition-metal-free pathway to these valuable structures. rsc.org The versatility of the pyrrolidin-2-one scaffold is also demonstrated in its use for creating fused heterocyclic systems like pyrrolo[2,1-a]isoquinolines through domino reactions. rsc.org

Table 1: Selected Synthetic Methodologies for Pyrrolidin-2-one Derivatives

Reaction Type Reagents/Catalysts Resulting Structure
[3+2] Cycloaddition Azomethine Ylides Spiro-pyrrolidines
Radical Tandem Cyclization N-Heterocyclic Carbene (NHC) Functionalized 2-pyrrolidinones
Domino Reaction Isoquinolinium Ylides Pyrrolo[2,1-a]isoquinolines

This table presents general methodologies applicable to the synthesis of pyrrolidin-2-one derivatives, illustrating the potential synthetic pathways for compounds like this compound.

Precursor for Novel Chemical Entities

This compound serves as an excellent precursor for the development of novel chemical entities, particularly those with therapeutic potential. The pyrrolidine (B122466) scaffold is prized in drug discovery for its ability to explore three-dimensional chemical space due to its non-planar structure. nih.gov

Derivatives of 1,5-disubstituted pyrrolidin-2-ones, a class to which this compound belongs, have demonstrated significant pharmacological activity. These compounds have been identified as potent and selective inhibitors of various biological targets. mdpi.com For example, different analogues within this class have shown activity as:

Inhibitors of histone deacetylases (HDACs)

Cannabinoid receptor 1 (CB1) antagonists

Cyclin-dependent kinase (CDK2) inhibitors

Tankyrase inhibitors

Glutaminyl cyclase inhibitors

The synthesis of libraries of related benzamide (B126) compounds containing a substituted pyrrolidine core has led to the discovery of potent neuroleptic agents. For example, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide was found to be significantly more potent than the established neuroleptic haloperidol. nih.gov This underscores the value of the pyrrolidine framework as a template for designing new bioactive molecules. The ability to modify the substituents on the nitrogen and at various positions on the ring allows for fine-tuning of a compound's biological activity.

Table 2: Bioactive Scaffolds Derived from or Related to 1,5-Disubstituted Pyrrolidin-2-ones

Compound Class Biological Target/Activity Potential Therapeutic Area
1,5-Diarylpyrrolidin-2-ones Histone Deacetylases (HDACs) Oncology
1,5-Diarylpyrrolidin-2-ones Cannabinoid Receptor 1 (CB1) Metabolic Disorders
Substituted Benzamides Dopamine Receptors Psychiatry (Neuroleptics)

This table summarizes the types of biological activities observed in compounds containing the 1,5-disubstituted pyrrolidin-2-one core, indicating the potential for derivatives of this compound to serve as precursors for novel therapeutics.

Theoretical and Computational Investigations of 5 Benzoylpyrrolidin 2 One

Conformational Analysis and Energetic Landscapes

The conformational flexibility of 5-Benzoylpyrrolidin-2-one is primarily dictated by the puckering of the five-membered pyrrolidinone ring and the orientation of the C5-benzoyl substituent. The pyrrolidinone ring is known to adopt non-planar envelope (E) and twist (T) conformations to alleviate torsional strain. For a 5-substituted pyrrolidin-2-one, two primary envelope conformations, where the C5 atom is either in an axial or equatorial position relative to the mean plane of the ring, are of particular interest.

It is anticipated that the most stable conformer would seek to minimize steric hindrance between the benzoyl group and the pyrrolidinone ring. This could be achieved through a pseudo-equatorial positioning of the benzoyl group. Furthermore, the planarity of the amide bond within the lactam ring will be a defining feature, with rotation around the N1-C2 bond being highly restricted.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (N1-C5-C=O)Pyrrolidinone Ring PuckerRelative Energy (kcal/mol)
A~180° (anti-periplanar)C4-endo (Envelope)0.00
B~0° (syn-periplanar)C4-endo (Envelope)3-5
C~180° (anti-periplanar)C3-exo (Twist)1-2
D~0° (syn-periplanar)C3-exo (Twist)4-6

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT or other high-level computational calculations.

Electronic Structure and Frontier Molecular Orbital Theory Applied to Reactivity

The electronic structure of this compound governs its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the nature of chemical reactions. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). nih.govyoutube.com

For this compound, the HOMO is expected to be localized primarily on the benzoyl group, specifically the phenyl ring and the carbonyl oxygen, due to the presence of lone pairs and the pi-system. The nitrogen atom of the lactam could also contribute to the HOMO. The LUMO, on the other hand, is likely to be centered on the carbonyl carbon of the benzoyl group and the C2 carbonyl carbon of the lactam ring, as these are the most electrophilic sites.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. wuxiapptec.com A smaller HOMO-LUMO gap generally implies higher reactivity. Computational calculations, such as Density Functional Theory (DFT), would be required to determine the precise energies of these orbitals and the magnitude of the gap.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

Molecular OrbitalPredicted LocalizationPredicted Energy (eV)Implication for Reactivity
HOMOPhenyl ring, Benzoyl C=O, Lactam N-6.0 to -7.0Site of electrophilic attack
LUMOBenzoyl C=O, Lactam C=O-1.5 to -2.5Site of nucleophilic attack
HOMO-LUMO Gap-4.0 to 5.0Moderate kinetic stability

Note: The energy values are estimations based on typical values for similar organic molecules and would need to be confirmed by quantum chemical calculations.

Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry provides a powerful means to elucidate the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states. For this compound, several types of reactions could be investigated computationally.

One important class of reactions is nucleophilic attack at the carbonyl carbons. The benzoyl carbonyl and the lactam carbonyl are both susceptible to nucleophilic addition. A computational study could compare the activation barriers for nucleophilic attack at these two sites, providing insight into the regioselectivity of such reactions. For example, the reaction with a nucleophile like a Grignard reagent or a hydride source could be modeled. The calculated transition state energies would reveal the preferred pathway. A theoretical investigation into the nucleophilic aromatic substitution on the benzoyl ring, though less likely, could also be explored. nih.gov

Another area of interest is the reactivity of the C5 position. Deprotonation at this position would generate an enolate, which could then participate in various alkylation or aldol-type reactions. Computational modeling could determine the pKa of the C5 proton and the stability of the corresponding enolate.

A detailed mechanistic study would involve locating the structures of reactants, intermediates, transition states, and products on the potential energy surface. The calculation of reaction and activation energies would allow for a quantitative understanding of the reaction kinetics and thermodynamics. Such studies have been successfully applied to understand the synthesis of related pyrrolidinedione derivatives. nih.govnih.gov

Structure-Reactivity Relationships Derived from Computational Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are valuable tools for predicting the properties and reactivity of molecules based on their structural features. chemrxiv.orgchemrxiv.org For a series of this compound derivatives with different substituents on the benzoyl ring, computational models could be developed to establish relationships between structural descriptors and reactivity.

A range of molecular descriptors can be calculated using computational methods, including electronic (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and topological descriptors. These descriptors can then be correlated with experimentally determined or computationally predicted reactivity parameters, such as reaction rates or equilibrium constants.

For instance, a QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives has demonstrated the utility of this approach in understanding their antiarrhythmic activity. nih.gov Similarly, for this compound derivatives, one could investigate how substituents on the phenyl ring (e.g., electron-donating or electron-withdrawing groups) affect the electrophilicity of the carbonyl carbons or the stability of reaction intermediates. A Hammett analysis, based on computationally derived parameters, could quantify these electronic effects.

Table 3: Key Computational Descriptors for Building Structure-Reactivity Models of this compound Derivatives

Descriptor ClassSpecific DescriptorsRelevance to Reactivity
Electronic HOMO/LUMO energies, Mulliken charges, Dipole momentGoverns electrostatic interactions and orbital-controlled reactions
Steric Molecular volume, Surface area, OvalityInfluences accessibility of reactive sites
Topological Connectivity indices, Shape indicesEncodes information about molecular branching and shape
Quantum Chemical Fukui functions, Local softnessPredicts local reactivity and sites for nucleophilic/electrophilic attack

By developing robust QSRR models, it would be possible to predict the reactivity of new, unsynthesized this compound derivatives, thereby guiding experimental efforts and accelerating the discovery of compounds with desired properties.

Future Directions in 5 Benzoylpyrrolidin 2 One Research

Development of Sustainable and Atom-Economical Synthetic Pathways

The demand for greener chemical processes necessitates a shift away from traditional synthetic routes that often involve stoichiometric reagents and harsh conditions. Future research into the synthesis of 5-Benzoylpyrrolidin-2-one and its derivatives will prioritize sustainability and efficiency.

Key research thrusts will include:

Bio-based Feedstocks: Leveraging renewable starting materials, such as glutamic acid, which can be converted into the pyroglutamate (B8496135) core through catalytic processes like hydrogenation and cyclization. nih.gov This approach minimizes reliance on petrochemical precursors.

Catalytic Methodologies: Expanding on catalytic syntheses, such as the enantioselective Michael addition catalyzed by cyclopropenimine to form pyroglutamate derivatives, can offer high efficiency and stereoselectivity. beilstein-journals.org Future work will aim to adapt these methods for the introduction of the benzoyl group.

Novel Ring-Forming and Ring-Contraction Strategies: Investigating innovative pathways, such as the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes or the selective ring contraction of piperidine (B6355638) derivatives, could lead to more direct and atom-economical routes. nih.govmdpi.comrsc.org The goal is to maximize the incorporation of atoms from reactants into the final product.

Table 1: Comparison of Potential Sustainable Synthetic Approaches

Approach Potential Starting Materials Key Advantages Research Goal for this compound
Bio-Based Synthesis Glutamic Acid Renewable feedstock, potential for chirality retention. Develop catalytic methods to introduce the benzoyl moiety onto the bio-derived pyroglutamate core.
Catalytic Cyclization Amino ester imines, acrylates High enantioselectivity, reduced waste from chiral resolving agents. beilstein-journals.org Design a one-pot catalytic reaction that forms the substituted lactam ring directly.
Cyclopropane Chemistry Donor-Acceptor Cyclopropanes, Anilines Straightforward route to 1,5-disubstituted products. nih.govmdpi.com Optimize for atom economy and explore catalytic variants to reduce activation energy.
Ring Contraction Substituted Piperidines Novel transformation, potential for unique selectivity. rsc.org Elucidate the mechanism to improve yield and selectivity for the desired product.

Exploration of Undiscovered Reactivity Patterns and Catalytic Transformations

The unique juxtaposition of the amide, ketone, and chiral center in this compound suggests a complex reactivity profile that remains largely untapped. Future studies will focus on selectively targeting these functional groups to unlock new synthetic possibilities.

Areas for exploration include:

Selective Reductions: Developing protocols for the stereoselective reduction of the ketone to a secondary alcohol without affecting the lactam carbonyl. This would generate valuable chiral diol precursors.

Enolate Chemistry: Investigating the reactivity of the lactam enolate, similar to aldol (B89426) reactions performed on pyroglutamate systems, to form new carbon-carbon bonds at the C3 position. acs.org The influence of the C5-benzoyl group on the regioselectivity and stereoselectivity of these reactions is a key area of interest.

The Benzoyl Group as a Directing Group: Exploring whether the benzoyl moiety can act as a directing group in transition-metal-catalyzed C-H activation reactions on either the pyrrolidinone ring or the phenyl ring.

Organocatalysis: Investigating the potential of this compound and its derivatives to act as organocatalysts, leveraging the chiral scaffold and hydrogen-bonding capabilities of the lactam. unirioja.es

Integration into Advanced Synthetic Methodologies

The structural motifs present in this compound make it an ideal candidate for inclusion in modern, efficiency-driven synthetic strategies. Its utility as a versatile building block is a promising avenue for future research.

Future applications could involve:

Multi-Component Reactions (MCRs): Designing novel MCRs where this compound acts as one of the core components, allowing for the rapid assembly of complex, drug-like molecules in a single step.

Cascade Reactions: Using the compound as a substrate to initiate cascade or domino reactions, where a single synthetic operation triggers a series of subsequent bond-forming events, leading to the efficient construction of polycyclic systems. nih.govmdpi.com

Synthesis of Biologically Active Scaffolds: Employing this compound as a chiral synthon for the enantioselective synthesis of complex natural products and pharmacologically active agents. The pyrrolidinone core is a common feature in many bioactive compounds. unirioja.esnih.gov

Enhanced Computational Modeling for Predictive Chemical Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical behavior. nih.gov Applying these methods to this compound can accelerate discovery and rationalize experimental findings.

Future computational work will likely focus on:

Reaction Mechanism Elucidation: Using DFT to model transition states and reaction pathways for potential transformations, thereby guiding the development of new synthetic methods and explaining observed stereochemical outcomes. nih.govacs.org

Prediction of Physicochemical Properties: Calculating electronic properties such as HOMO/LUMO energies, molecular electrostatic potential, and dipole moments to predict reactivity, stability, and potential applications in materials science.

Virtual Screening and Catalyst Design: Modeling the interaction of this compound derivatives with biological targets to guide medicinal chemistry efforts. Furthermore, computational studies can aid in the design of new catalysts specifically tailored for its synthesis or transformation.

Spectroscopic Correlation: Correlating calculated spectroscopic data (e.g., NMR, UV-Vis) with experimental results to confirm structures and gain deeper insight into the molecule's electronic environment. eurjchem.com

Table 2: Applications of Computational Modeling in this compound Research

Computational Method Application Area Research Objective
Density Functional Theory (DFT) Reaction Mechanisms Unveil the stereospecific pathways of synthetic transformations and predict the lowest energy routes. acs.org
DFT / AIM / NBO Analysis Structural & Electronic Properties Calculate geometric parameters, analyze hydrogen bonding, and map electron density to predict reactive sites. nih.goveurjchem.com
Time-Dependent DFT (TD-DFT) Spectroscopic Properties Simulate UV-Vis and other spectra to aid in characterization and understand electronic transitions. eurjchem.com
Molecular Docking Medicinal Chemistry Predict binding modes and affinities of derivatives with protein targets to design potential therapeutics.
Quantum Mechanics/Molecular Mechanics (QM/MM) Enzymatic Catalysis Model potential enzyme-catalyzed transformations of the molecule for applications in biocatalysis.

Q & A

Q. What are the standard laboratory synthesis protocols for 5-Benzoylpyrrolidin-2-one?

A common approach involves nucleophilic substitution and cyclization. For example, in pyrrolidinone derivatives, substituted benzaldehydes are reacted with amines in polar aprotic solvents (e.g., DMF) under controlled heating (150°C, 20 hours), followed by extraction and purification via column chromatography. Reaction progress is monitored by TLC, and yields are optimized using stoichiometric ratios of reagents and catalysts like K₂CO₃ .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming regiochemistry and purity, particularly for distinguishing benzoyl substituents and pyrrolidinone ring protons. Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight validation and purity assessment. For example, LC-HRMS with ammonium acetate buffer (pH 6.5) can resolve structural isomers .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Due to limited toxicological data, standard precautions include using fume hoods, gloves, and eye protection. In case of inhalation, move to fresh air and seek medical attention. Skin contact requires immediate washing with water. Safety Data Sheets (SDS) for structurally similar pyrrolidinones (e.g., 1-Benzyl-2-pyrrolidinone) recommend avoiding dust formation and ensuring proper ventilation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Systematic optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalyst screening : Bases like K₂CO₃ improve deprotonation efficiency.
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 20 hours → 1–2 hours) .
  • Substituent effects : Electron-withdrawing groups on the benzoyl moiety can accelerate cyclization kinetics.

Q. How should researchers resolve contradictions in reported biological activities of 5-Benzoylprolidin-2-one analogs?

  • Comparative assays : Replicate studies under standardized conditions (e.g., receptor binding assays with consistent cell lines).
  • Structural validation : Confirm compound identity via X-ray crystallography or 2D-NMR to rule out isomerism.
  • Meta-analysis : Cross-reference pharmacological data with computational models (e.g., molecular docking) to identify structure-activity relationships (SAR) .

Q. What computational strategies are effective in predicting the pharmacokinetic properties of this compound-based drug candidates?

  • ADMET modeling : Tools like SwissADME predict absorption, metabolism, and toxicity.
  • Molecular dynamics (MD) simulations : Assess binding stability to target receptors (e.g., orexin receptors) over nanosecond timescales.
  • Quantum mechanical calculations : Evaluate electron density maps to optimize substituent placement for enhanced selectivity .

Q. How can regioselectivity challenges in the functionalization of this compound be addressed?

  • Protecting group strategies : Use trityl or benzyl groups to block reactive sites during synthesis (e.g., trityloxymethyl protection in pyrrolidinone derivatives).
  • Directed ortho-metalation : Employ lithium bases to direct functionalization to specific positions on the benzoyl ring.
  • Microwave irradiation : Enhances regiocontrol by reducing side reactions .

Methodological Notes

  • Data interpretation : Cross-validate spectroscopic data (e.g., NMR splitting patterns) with synthetic pathways to confirm structural assignments .
  • Biological assays : Use positive/negative controls (e.g., known receptor antagonists) to contextualize activity results .
  • Ethical compliance : For studies involving biological samples, adhere to institutional review board (IRB) protocols for participant selection and data anonymization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.